ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran moiety, a dihydropyridazine ring, and an ethyl ester group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-bromofuran-2-carboxylic acid with hydrazine to form 5-bromofuran-2-carboxyhydrazide. This intermediate is then reacted with ethyl acetoacetate and an appropriate aromatic aldehyde under reflux conditions to yield the desired dihydropyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups in the dihydropyridazine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar structure but with a dihydropyrimidin ring.
Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Contains a thieno[3,4-d]pyridazine ring instead of a dihydropyridazine ring.
Properties
IUPAC Name |
ethyl 4-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-2-26-18(25)16-12(20-17(24)13-8-9-14(19)27-13)10-15(23)22(21-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQCIVNIVWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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